molecular formula C16H25N3O4S B15174979 tert-Butyl 4-(3-amino-5-(methylsulfonyl)phenyl)piperazine-1-carboxylate

tert-Butyl 4-(3-amino-5-(methylsulfonyl)phenyl)piperazine-1-carboxylate

Cat. No.: B15174979
M. Wt: 355.5 g/mol
InChI Key: GGMLBPLMIQUIST-UHFFFAOYSA-N
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Description

tert-Butyl 4-(3-amino-5-(methylsulfonyl)phenyl)piperazine-1-carboxylate is a piperazine-derived compound featuring a tert-butoxycarbonyl (Boc) protecting group and a substituted phenyl ring with amino and methylsulfonyl substituents. This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors, protease inhibitors, and other bioactive molecules targeting diseases such as cancer and infectious disorders . The methylsulfonyl group at the 5-position of the phenyl ring enhances polarity and may improve solubility, while the Boc group facilitates selective deprotection during multi-step syntheses.

Properties

Molecular Formula

C16H25N3O4S

Molecular Weight

355.5 g/mol

IUPAC Name

tert-butyl 4-(3-amino-5-methylsulfonylphenyl)piperazine-1-carboxylate

InChI

InChI=1S/C16H25N3O4S/c1-16(2,3)23-15(20)19-7-5-18(6-8-19)13-9-12(17)10-14(11-13)24(4,21)22/h9-11H,5-8,17H2,1-4H3

InChI Key

GGMLBPLMIQUIST-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=CC(=C2)N)S(=O)(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(3-amino-5-(methylsulfonyl)phenyl)piperazine-1-carboxylate typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with diethanolamine under acidic conditions.

    Introduction of the tert-Butyl Ester Group: The tert-butyl ester group is introduced by reacting the piperazine ring with tert-butyl chloroformate in the presence of a base such as triethylamine.

    Substitution with Amino-Methylsulfonylphenyl Group: The final step involves the substitution of the piperazine ring with the amino-methylsulfonylphenyl group using a suitable reagent such as 3-amino-5-(methylsulfonyl)phenyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(3-amino-5-(methylsulfonyl)phenyl)piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The sulfonyl group can be reduced to form thiol derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Thiol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

tert-Butyl 4-(3-amino-5-(methylsulfonyl)phenyl)piperazine-1-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(3-amino-5-(methylsulfonyl)phenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the sulfonyl group can participate in various biochemical reactions. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

tert-Butyl 4-(3-amino-5-fluorobenzyl)piperazine-1-carboxylate ()
  • Key Differences :
    • Substituent : Fluorine replaces methylsulfonyl at the 5-position.
    • Structure : Benzyl linker between phenyl and piperazine vs. direct phenyl attachment in the target compound.
  • Bioactivity: Fluorinated analogs often exhibit improved metabolic stability and blood-brain barrier penetration, making this compound suitable for CNS-targeting agents.
tert-Butyl 4-(4-amino-2-cyanophenyl)piperazine-1-carboxylate ()
  • Key Differences: Substituents: Cyano group at the 2-position and amino at the 4-position.
  • Impact: Reactivity: The cyano group may engage in hydrogen bonding or serve as a site for further functionalization. Applications: Used in synthesizing triazino-isoquinoline derivatives with antitumor activity .
tert-Butyl 4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate ()
  • Key Differences :
    • Substituents : Nitro (electron-withdrawing) and methyl (electron-donating) groups.
  • Impact :
    • Synthetic Utility : The nitro group facilitates reduction to amines for subsequent coupling reactions .

Variations in Sulfonyl Group Placement

tert-Butyl 4-(phenylsulfonyl)piperazine-1-carboxylate ()
  • Key Differences :
    • Structure : Phenylsulfonyl group directly attached to piperazine.
  • Impact :
    • Electronics : The sulfonyl group increases acidity of adjacent protons, aiding in crystallization for X-ray studies .
    • Applications : Intermediate in anti-schistosomal agents .
tert-Butyl 4-(methylsulfonyl)piperazine-1-carboxylate ()
  • Key Differences :
    • Structure : Methylsulfonyl group on piperazine vs. phenyl ring.
  • Impact :
    • Solubility : Direct sulfonylation of piperazine may reduce steric hindrance, improving aqueous solubility .

Functional Group Additions and Modifications

tert-Butyl 4-((4-(3-(pyridin-3-ylmethyl)ureido)phenyl)sulfonyl)piperazine-1-carboxylate ()
  • Key Differences :
    • Structure : Ureido linker and pyridinylmethyl group.
  • Impact :
    • Bioactivity : Designed as dual NAMPT/PARP1 inhibitors for breast cancer, highlighting the role of sulfonyl groups in target engagement .
tert-Butyl 4-(2-formyl-4-(trifluoromethyl)phenyl)piperazine-1-carboxylate ()
  • Key Differences :
    • Substituents : Formyl and trifluoromethyl groups.
  • Impact :
    • Reactivity : The formyl group enables Schiff base formation for further derivatization .

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